2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
carbonic anhydrase (CA) , 5-lipoxygenase (5-LOX) , and Shikimate kinase . These targets play crucial roles in various biological processes, including pH regulation in tumor cells (CA), inflammation (5-LOX ), and the biosynthesis of aromatic amino acids (Shikimate kinase ).
Mode of Action
. This allows them to interact strongly with their biological targets, leading to various changes in cellular functions.
Biochemical Pathways
carbonic anhydrase pathway involved in pH regulation, the 5-lipoxygenase pathway involved in inflammation , and the Shikimate pathway involved in the biosynthesis of aromatic amino acids .
Pharmacokinetics
. This suggests that 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide may have good bioavailability.
Result of Action
antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Action Environment
, suggesting that they may be effective in various physiological environments.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide are largely unexplored. The nature of these interactions is often determined by the specific substituents on the thiadiazole ring .
Cellular Effects
Other thiadiazole derivatives have been shown to exert various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve cost-effective synthetic schemes that ensure high yield and purity. These methods may include stepwise alkylation of sulfur atoms and acylation of nitrogen atoms to obtain the target compound .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
1,2,3-Thiadiazole: A different isomer with distinct properties.
1,2,5-Thiadiazole: Another isomer with unique biological activities.
Uniqueness
2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenyl group enhances its lipophilicity, allowing it to cross cellular membranes more effectively. Additionally, the sulfanyl group provides a site for further chemical modifications, enabling the synthesis of a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c11-8(14)6-15-10-12-9(13-16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJHQHCCTYMFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.